

initial studies on (-)-Ampelopsin A in cancer cell lines

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Compound of Interest

Compound Name: (-)-AmpelopsinA

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An In-depth Technical Guide on the Initial Studies of (-)-Ampelopsin A in Cancer Cell Lines

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin, is a natural flavonoid compound found in several plant species, including those of the genus Ampelopsis.[1][2] This phytochemical has garnered significant attention within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and antimicrobial effects.[2] Emerging preclinical research has highlighted its promising potential as an anticancer agent.[1][3] Numerous in vitro studies have demonstrated that (-)-Ampelopsin A can inhibit proliferation, induce programmed cell death (apoptosis), and suppress the migration and invasion of various cancer cells.[1][4] Its mechanism of action is multifaceted, involving the modulation of several critical cellular signaling pathways implicated in cancer progression.[1][2] This document provides a detailed overview of the initial studies on (-)-Ampelopsin A in cancer cell lines, summarizing key quantitative data, experimental methodologies, and the molecular pathways it targets.

Quantitative Data Summary: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of (-)-Ampelopsin A have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency, varies depending on the cell line and exposure duration.

Table 1: IC50 Values of (-)-Ampelopsin A in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 Value (μM)	Treatment Duration (hours)	Reference
Breast Cancer	MDA-MB-231	41.07	24	[5]
Breast Cancer	MCF-7	50.61	24	[5]
Prostate Cancer	PC-3	Activity noted, specific IC50 not provided	Not specified	[4]
Prostate Cancer	LNCaP	Activity noted, specific IC50 not provided	Not specified	[4]
Leukemia	HL-60	Significant inhibition observed	Not specified	[2][6]
Leukemia	K562	Significant inhibition observed	Not specified	[2][6]
Lung Cancer	SPC-A-1	Marked inhibition observed	Not specified	[7]
Glioma	U251 & A172	Apoptosis induced at 25, 50, 100 μM	24	[1]

Table 2: Summary of Molecular Effects of (-)-Ampelopsin A Treatment

Cancer Type	Cell Line(s)	Key Molecular Effect	Pathway/Mechanism	Reference
Breast Cancer	MDA-MB-231, MCF-7	↑ Bax, ↓ Bcl-2, ↑ ROS, ↓ $\Delta\Psi_m$	Intrinsic Apoptosis	[5]
Breast Cancer	MDA-MB-231	↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR	PI3K/AKT/mTOR Inhibition	[1][8]
Breast Cancer	MDA-MB-231, MCF-7	↑ GRP78, ↑ CHOP	Endoplasmic Reticulum Stress	[9]
Leukemia	HL-60, K562	↓ p-AKT, ↓ p-NF- κ B p65	AKT/NF- κ B Inhibition	[2]
Ovarian Cancer	A2780	↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin	EMT Inhibition via NF- κ B/Snail	[10]
Hepatoma	HepG2	↑ DR4, ↑ DR5	Extrinsic Apoptosis	[1]
Glioma	U251, A172	↑ JNK expression	JNK/MAPK Pathway	[1]
Prostate Cancer	PC-3	↓ CXCR4 expression	Invasion/Metastasis Inhibition	[4]

(Note: ↑ indicates upregulation/increase; ↓ indicates downregulation/decrease; p- indicates phosphorylated form; $\Delta\Psi_m$ indicates mitochondrial membrane potential; ROS indicates reactive oxygen species; EMT indicates epithelial-to-mesenchymal transition.)

Experimental Protocols

The findings summarized above were generated using a standard set of in vitro cell and molecular biology techniques. Detailed methodologies are crucial for the replication and extension of these initial studies.

Cell Culture and Maintenance

Cancer cell lines (e.g., MDA-MB-231, MCF-7, A2780) are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability and Proliferation Assays

- **MTT/CCK-8 Assay:** To quantify cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of (-)-Amelopsin A for specific durations (e.g., 24, 48 hours).^[5] ^[11] Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.^[5] Viable cells metabolize the reagent to produce a colored formazan product, the absorbance of which is measured with a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Detection Assays

- **Annexin V-FITC/Propidium Iodide (PI) Staining:** This flow cytometry-based method quantifies apoptosis.^[11] Cells are treated, harvested, and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, and PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes.
- **Hoechst 33258 Staining:** This fluorescent stain binds to DNA. Apoptotic cells are identified by morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are visualized using fluorescence microscopy.^[5]

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins.

- **Protein Extraction:** Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Quantification:** Total protein concentration is determined using a BCA (bicinchoninic acid) assay.

- Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
- Transfer: Proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, AKT, p-AKT, β -actin).[\[5\]](#)[\[8\]](#)
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

- Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap.[\[10\]](#) The rate at which cells migrate to close the gap is monitored and quantified over time in the presence or absence of (-)-Amelopsin A.
- Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert, which is coated with Matrigel (a basement membrane matrix).[\[4\]](#)[\[10\]](#) The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and cells that have invaded through the Matrigel to the bottom of the membrane are stained and counted.

Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential ($\Delta\Psi_m$) Measurement

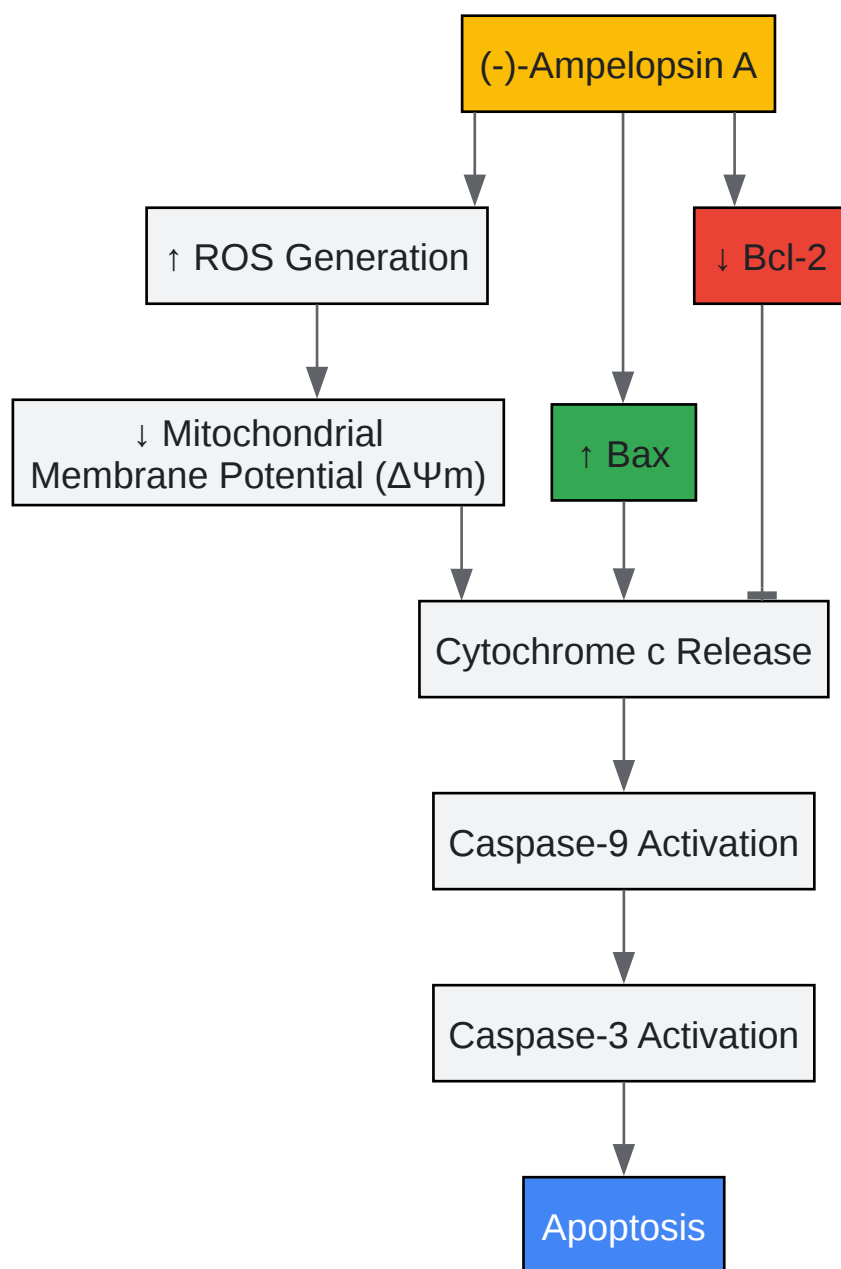
- ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[\[5\]](#) DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent DCF, which can be quantified by flow cytometry or fluorescence microscopy.
- $\Delta\Psi_m$ Measurement: The loss of mitochondrial membrane potential, a hallmark of early apoptosis, is detected using fluorescent dyes like JC-1 or Rhodamine 123.[\[5\]](#) In healthy cells, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains a monomer and fluoresces green. The shift from red to green fluorescence indicates mitochondrial depolarization.

Signaling Pathways and Mechanisms of Action

(-)-Ampelopsin A exerts its anticancer effects by modulating a network of interconnected signaling pathways that govern cell survival, proliferation, and death.

Induction of Intrinsic (Mitochondrial) Apoptosis

A primary mechanism of (-)-Ampelopsin A is the induction of apoptosis via the mitochondrial pathway.^[5] Treatment leads to an increase in intracellular reactive oxygen species (ROS), which causes oxidative stress.^{[5][9]} This is coupled with a disruption of the mitochondrial membrane potential ($\Delta\Psi_m$).^{[2][5]} Critically, (-)-Ampelopsin A alters the balance of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.^[5] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and the systematic dismantling of the cell.^{[1][2]}



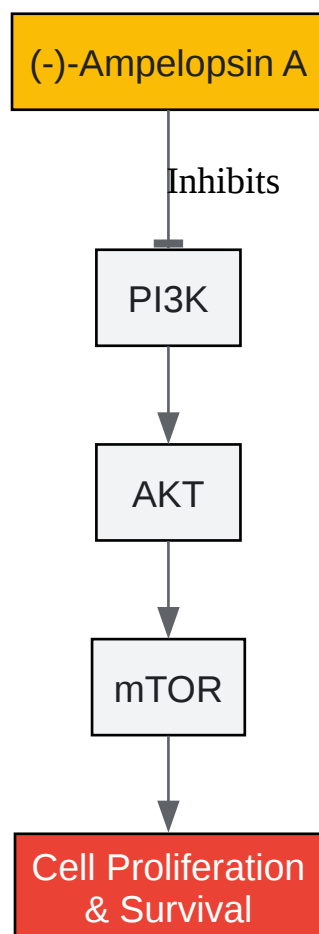
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Mitochondrial Apoptosis Pathway

Inhibition of Pro-Survival PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Studies show that (-)-Ampelopsin A can inhibit this pathway.[1] It reduces the phosphorylation, and thus the activation, of key components including PI3K, AKT, and the mammalian target of rapamycin (mTOR).[8] By shutting down this

pro-survival signaling cascade, (-)-Ampelopsin A halts uncontrolled cell proliferation and sensitizes cancer cells to apoptosis.[8]

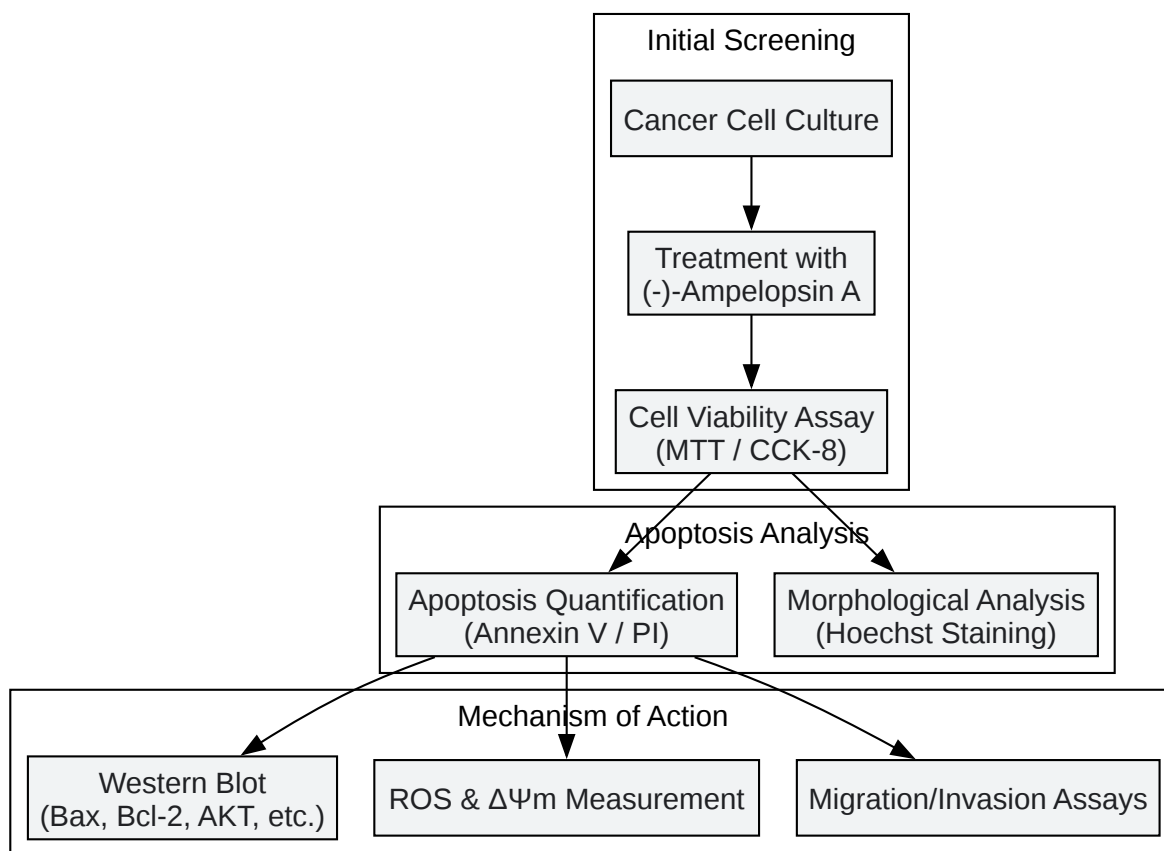


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PI3K/AKT/mTOR Inhibition

Modulation of NF- κ B and Endoplasmic Reticulum (ER) Stress Pathways

(-)-Ampelopsin A has also been shown to interfere with the NF- κ B signaling pathway, a key driver of inflammation, cell survival, and metastasis.[1] In osteosarcoma and ovarian cancer cells, it has been shown to suppress TNF- α -induced migration and invasion by inhibiting the NF- κ B pathway.[1][10] Furthermore, in breast cancer cells, (-)-Ampelopsin A can induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[1][9] This is evidenced by the upregulation of ER stress markers like GRP78 and CHOP, which can trigger apoptosis when ER dysfunction is prolonged or severe.[9]



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General Experimental Workflow

Conclusion

Initial in vitro studies provide compelling evidence for the anticancer properties of (-)-Ampelopsin A across a variety of cancer cell lines, including those from breast, leukemia, lung, and prostate cancers.[1] Its activity stems from its ability to induce apoptosis through the mitochondrial and ER stress pathways while simultaneously inhibiting critical pro-survival signaling cascades like PI3K/AKT/mTOR and NF- κ B.[1] These findings establish (-)-Ampelopsin A as a promising natural compound for further investigation in cancer therapy.

Future research should focus on its in vivo efficacy, bioavailability, and potential for use in combination with existing chemotherapeutic agents to enhance treatment outcomes.[1][3]

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